![molecular formula C29H28N4OS2 B14509594 Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- CAS No. 62684-51-9](/img/structure/B14509594.png)
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound with the molecular formula C29H28N4OS2. This compound features a phenol group, two thiazole rings, and ethylphenyl substituents, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenol derivative with different substituents.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: A similar compound with methyl and phenylethyl groups.
Uniqueness
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is unique due to its specific combination of phenol, thiazole, and ethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
62684-51-9 |
|---|---|
Fórmula molecular |
C29H28N4OS2 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
2-[bis[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C29H28N4OS2/c1-3-19-9-13-21(14-10-19)24-17-35-28(30-24)32-27(23-7-5-6-8-26(23)34)33-29-31-25(18-36-29)22-15-11-20(4-2)12-16-22/h5-18,27,34H,3-4H2,1-2H3,(H,30,32)(H,31,33) |
Clave InChI |
LRBHEMHVPQWQSG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

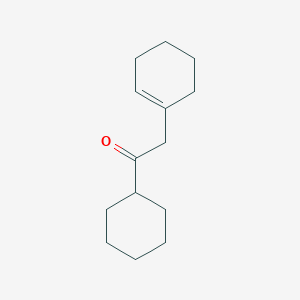
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
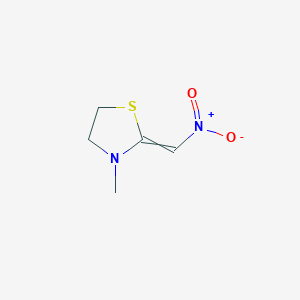
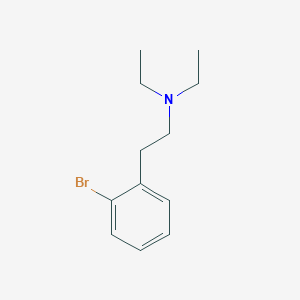
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
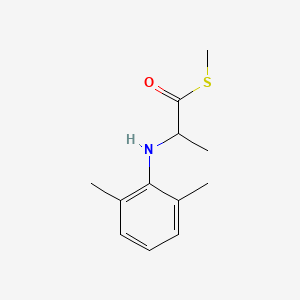
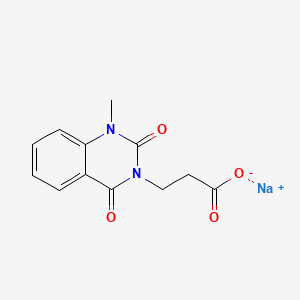
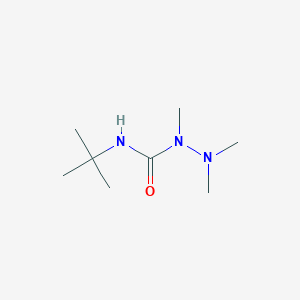
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

